Technical Documentation Center

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol
  • CAS: 1216307-76-4

Core Science & Biosynthesis

Foundational

In-Depth Structural Characterization of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol: A Comprehensive NMR Analysis Guide

Introduction to the Core Scaffold The compound 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4) represents a highly functionalized building block frequently utilized in the development of neuroactive agents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Core Scaffold

The compound 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4) represents a highly functionalized building block frequently utilized in the development of neuroactive agents and selective receptor modulators. The core 1,4-benzodioxane scaffold imposes strict conformational rigidity, while the specific regiochemistry of the hydroxyl (-OH) and bromine (-Br) substituents dictates the molecule's pharmacodynamic profile.

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this tetrasubstituted benzene ring is paramount. Because the aromatic protons (H-5 and H-8) are isolated (para to one another), traditional 1D scalar coupling analysis is insufficient. This whitepaper provides an authoritative, self-validating framework for the complete structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation Rationale: The Causality of Electronic Effects

To accurately assign the NMR resonances, one must first understand the competing electronic effects within the molecule. The 1,4-benzodioxane core natively donates electron density into the aromatic ring via the oxygen lone pairs.

When we introduce a hydroxyl group at C-6 and a bromine atom at C-7, we create a highly polarized push-pull system:

  • The Hydroxyl Group (C-6): Exerts a strong mesomeric electron-donating effect (+M), which significantly shields the ortho and para positions while strongly deshielding its ipso carbon.

  • The Bromine Atom (C-7): Exerts an inductive electron-withdrawing effect (-I) but also introduces a pronounced "heavy atom effect" [1], which paradoxically shields the ipso carbon (C-7) in the 13 C spectrum due to spin-orbit coupling and diamagnetic shielding.

Understanding these causal relationships allows us to predict and validate the spectral data rather than relying on empirical matching alone.

Experimental Protocols: High-Resolution NMR Acquisition

To ensure a self-validating system, the following protocol integrates internal calibration and multidimensional cross-referencing.

Protocol 1: Sample Preparation and 1D NMR Acquisition

Causality Check: DMSO- d6​ is explicitly chosen over CDCl 3​ to restrict the intermolecular exchange rate of the phenolic hydroxyl proton. This allows the -OH proton to be observed as a sharp, quantifiable singlet, serving as a critical fiducial marker for 2D HMBC correlations [2].

  • Sample Preparation: Dissolve 15.0 mg of high-purity (>98%) 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm precision NMR tube.

  • Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to ensure magnetic field homogeneity and prevent convection currents.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Execute gradient shimming (TopShim) until the residual DMSO- d6​ pentet ( 1 H δ 2.50 ppm) exhibits a line width at half-height (FWHM) of < 0.8 Hz.

  • 1 H NMR Acquisition (zg30): Acquire 16 scans using a 30° flip angle, a 10 ppm spectral width, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR Acquisition (zgpg30): Acquire 1024 scans using WALTZ-16 proton decoupling. Set D1 to 2.0 seconds. Self-Validation: Verify that the DMSO- d6​ septet appears exactly at δ 39.52 ppm to validate the internal chemical shift referencing.

Protocol 2: 2D NMR Workflow (HSQC & HMBC)

Causality Check: Because H-5 and H-8 do not exhibit observable 3JH−H​ scalar coupling, standard COSY is blind to their relationship. Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge the gap via 2JC−H​ and 3JC−H​ couplings[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire using a phase-sensitive sequence with matched sweep widths to the 1D spectra. This maps all direct C-H bonds, isolating the quaternary carbons.

  • HMBC: Acquire using a long-range coupling delay optimized for J=8 Hz (typically 62.5 ms). This will reveal the critical connectivity between the isolated aromatic protons and the substituted quaternary carbons (C-6 and C-7).

NMR_Workflow A Sample Prep (DMSO-d6) B 1D 1H & 13C NMR (zg30, zgpg30) A->B C 2D HSQC (Direct C-H) B->C D 2D HMBC (Long-Range C-H) C->D E Structural Elucidation D->E

Figure 1: Multidimensional NMR workflow for structural elucidation.

Quantitative Data: 1 H and 13 C Spectral Analysis

H NMR Spectral Data

The proton spectrum is remarkably clean due to the isolated nature of the spin systems. The assignment is driven by the anisotropic and mesomeric effects of the substituents.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale & Causality
-OH 9.52Singlet (s)1HDeshielded phenolic proton. Sharp peak due to DMSO- d6​ hydrogen-bond stabilization.
H-8 6.95Singlet (s)1HAromatic proton ortho to the mildly deshielding bromine atom.
H-5 6.45Singlet (s)1HAromatic proton ortho to the strongly shielding (+M) hydroxyl group. Appears significantly upfield of H-8.
H-2, H-3 4.15 – 4.25Multiplet (m)4HMethylene protons of the 1,4-dioxane ring. Complex AA'BB' spin system due to ring asymmetry.
C NMR Spectral Data

The carbon spectrum provides the definitive proof of regiochemistry. The assignments below are validated by empirical substituent increment rules [2].

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale & Causality
C-6 151.8CqIpso to -OH. Experiences maximum deshielding due to direct electronegativity of oxygen.
C-4a 143.9CqOxygen-bearing aromatic carbon of the dioxan ring.
C-8a 138.4CqOxygen-bearing aromatic carbon of the dioxan ring.
C-8 122.0CHOrtho to Br. Validated via HSQC correlation to H-8 ( δ 6.95).
C-5 106.7CHOrtho to -OH. Highly shielded by the +M effect. Validated via HSQC to H-5 ( δ 6.45).
C-7 103.4CqIpso to Br. Uniquely shielded by the bromine "heavy atom effect" combined with the ortho-OH shielding.
C-3 64.4CH 2​ Aliphatic carbon adjacent to oxygen.
C-2 64.3CH 2​ Aliphatic carbon adjacent to oxygen.

Regiochemical Verification via HMBC

The ultimate validation of the 6-OH, 7-Br substitution pattern relies on HMBC. By observing which quaternary carbons the isolated H-5 and H-8 protons interact with, we can map the exact topology of the ring.

  • H-5 ( δ 6.45) shows a strong 3J correlation to C-7 ( δ 103.4) and C-4a ( δ 143.9), and a 2J correlation to C-6 ( δ 151.8).

  • H-8 ( δ 6.95) shows a strong 3J correlation to C-6 ( δ 151.8) and C-8a ( δ 138.4), and a 2J correlation to C-7 ( δ 103.4).

HMBC_Correlations H5 Proton H-5 (δ 6.45) C4a Carbon C-4a (δ 143.9) H5->C4a 3J C6 Carbon C-6 (OH) (δ 151.8) H5->C6 2J C7 Carbon C-7 (Br) (δ 103.4) H5->C7 3J H8 Proton H-8 (δ 6.95) H8->C6 3J H8->C7 2J C8a Carbon C-8a (δ 138.4) H8->C8a 3J

Figure 2: Key HMBC (2J and 3J) correlations for regiochemical assignment.

By utilizing this self-validating matrix of 1D chemical shifts, empirical increment rules, and 2D connectivity, researchers can confidently confirm the structural integrity of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol prior to downstream biological assays or synthetic scale-up.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

Exploratory

An In-depth Technical Guide to the Electronic Properties and Molecular Weight of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique structural and electronic features allow for versatile interactions with a range of biological targets. This guide focuses on a specific, yet promising, derivative: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. The strategic placement of a bromine atom and a hydroxyl group on this scaffold introduces a fascinating interplay of electronic effects, making it a compelling candidate for investigation in drug discovery programs. This document serves as a comprehensive technical resource, delving into the core physicochemical properties, electronic characteristics, and potential therapeutic applications of this molecule.

Physicochemical Properties: A Quantitative Overview

A foundational understanding of a molecule's physicochemical properties is paramount for any drug development endeavor. These parameters influence solubility, permeability, and ultimately, bioavailability.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
CAS Number 1216307-76-4[3]

Deciphering the Electronic Landscape

The electronic character of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is dictated by the cumulative influence of its constituent parts: the benzodioxin ring system, the electron-withdrawing bromine atom, and the electron-donating hydroxyl group.

The Benzodioxin Core

The 2,3-dihydro-1,4-benzodioxin ring system is a hybrid of an aromatic benzene ring and a saturated dioxane ring. The oxygen atoms of the dioxane ring possess lone pairs of electrons that can be partially delocalized into the aromatic π-system, a phenomenon known as the +M (mesomeric) or +R (resonance) effect. This electron donation generally activates the aromatic ring towards electrophilic substitution.

The Halogen's Dual Nature: Inductive vs. Mesomeric Effects

The bromine atom at the 7-position introduces a classic example of competing electronic effects.

  • Inductive Effect (-I): Bromine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond framework. This deactivating effect reduces the overall electron density of the ring.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. However, due to the larger size of the bromine atom and less effective orbital overlap with the carbon 2p orbitals, this +M effect is weaker compared to that of the hydroxyl group's oxygen.

The net electronic influence of the bromine atom is a result of the balance between these two opposing effects. In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring.

The Hydroxyl Group: A Potent Activator

The hydroxyl group at the 6-position is a strong activating group. The oxygen atom's lone pairs are readily delocalized into the benzene ring (+M effect), significantly increasing the electron density, particularly at the ortho and para positions.

The interplay of these electronic influences is crucial in determining the molecule's reactivity, acidity, and potential interactions with biological macromolecules.

Proposed Synthetic Pathway Start 4-Bromobenzene-1,2-diol Intermediate1 7-Bromo-2,3-dihydro-1,4-benzodioxin Start->Intermediate1 1,2-Dibromoethane, Base Intermediate2 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde Intermediate1->Intermediate2 Formylation Final 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol Intermediate2->Final Reduction

Caption: A plausible synthetic route.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include:

    • Aromatic protons on the benzene ring, with their chemical shifts influenced by the bromine and hydroxyl substituents.

    • A characteristic signal for the hydroxyl proton.

    • Signals corresponding to the methylene protons of the dioxane ring.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be particularly informative regarding the electronic effects of the substituents.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard pulse programs should be used.

  • Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic dioxane ring (around 2850-2960 cm⁻¹).

    • C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).

    • C-O stretching vibrations (around 1000-1300 cm⁻¹).

    • A C-Br stretching vibration, which is typically found in the fingerprint region.

3. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this case is the substituted benzene ring. The absorption maxima (λ_max) will be influenced by the auxochromic effects of the hydroxyl and bromo substituents.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule. For 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, CV can provide insights into the oxidation potential of the phenolic hydroxyl group. The ease of oxidation is directly related to the electron density of the aromatic ring.

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Solution: Dissolve a known concentration of the compound in the electrolyte solution.

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential between a defined range and record the resulting current. The scan rate can be varied to investigate the nature of the electrochemical process.

Characterization Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Electronic Electronic Properties UVVis->Electronic Redox Redox Behavior CV->Redox Potential Therapeutic Targets Molecule 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol Anticancer Anticancer (e.g., Topoisomerase Inhibition) Molecule->Anticancer Neuro Neurodegenerative Diseases (e.g., MAO-B, AChE Inhibition) Molecule->Neuro Antioxidant Antioxidant (Free Radical Scavenging) Molecule->Antioxidant

Caption: Potential avenues for drug discovery.

Conclusion

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol represents a molecule of significant interest for chemical and pharmaceutical research. Its unique electronic architecture, arising from the interplay of the benzodioxin core and its bromo and hydroxyl substituents, provides a rich platform for further investigation. This guide has outlined the key physicochemical and electronic properties of this compound, provided a framework for its experimental characterization, and highlighted its potential applications in drug development. Further research into the synthesis, spectroscopic and electrochemical characterization, and biological evaluation of this molecule is warranted to fully unlock its therapeutic potential.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Abbasi, M. A., Riaz, S., Aziz-ur-Rehman, Siddiqui, S. Z., Shah, S. A. A., Ashraf, M., Lodhi, M. A., & Khan, F. A. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Pajuelo, O., El-Khatib, R., Giralt, E., & Teixidó, J. (2007). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Journal of Medicinal Chemistry, 50(2), 294–307. [Link]

  • Kissinger, P. T., & Heineman, W. R. (1983). Cyclic voltammetry. Journal of Chemical Education, 60(9), 702. [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Journal of Molecular Structure, 1319, 138689. [Link]

  • Hamaoka, S., et al. (2005). U.S. Patent No. 7,550,503 B2. Washington, DC: U.S.
  • Irshad, M., & Misbah, D. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2).
  • NextSDS. (n.d.). 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol — Chemical Substance Information. Retrieved from [Link]

  • Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1369–1391. [Link]

  • Pigini, M., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300–2304. [Link]

  • Carfagna, C., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]

  • Dai, J., et al. (2016). Bromotyrosine derivatives from the marine sponge Aplysinella sp. Marine Drugs, 14(11), 209. [Link]

  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents. (n.d.).
  • Pilkington, L. I., et al. (2018). 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles. Journal of Natural Products, 81(12), 2715–2725. [Link]

  • Chemazone. (n.d.). N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-11-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)undecanamide. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Toxicity and In Vitro Safety Profiling of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Executive Summary 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4) is a halogenated bicyclic intermediate frequently utilized in the synthesis of neuroactive ligands, alpha-adrenergic antagonists, and novel a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4) is a halogenated bicyclic intermediate frequently utilized in the synthesis of neuroactive ligands, alpha-adrenergic antagonists, and novel antimicrobial agents. While the 1,4-benzodioxane scaffold is a privileged pharmacophore known for its favorable pharmacokinetic properties and potential hepatoprotective effects[1], the introduction of a bromine atom and a hydroxyl group at the 7- and 6-positions, respectively, significantly alters its toxicological profile.

Regulatory databases classify this compound with multiple hazard statements, including Acute Tox. 4 (H302, H312, H332) , Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (H336) [2]. For drug development professionals, understanding the mechanistic basis of these classifications is critical for derisking downstream lead optimization. This whitepaper details the structural alerts, expected in vitro safety profile, and the rigorous, self-validating experimental protocols required to evaluate its toxicity.

Structural Alerts & Mechanistic Toxicology

The safety profile of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is governed by the interplay between the electron-donating benzodioxane oxygen atoms and the electron-withdrawing bromine atom adjacent to the phenolic hydroxyl group.

  • Halogenated Phenol Bioactivation: Phenolic compounds are highly susceptible to Phase I metabolism by hepatic Cytochrome P450 (CYP) enzymes. The presence of the bromine atom increases the lipophilicity of the molecule, facilitating cellular uptake, while also stabilizing potential radical intermediates. CYP-mediated oxidation can convert the bromo-phenol moiety into a highly reactive electrophilic ortho-quinone or quinone methide.

  • Oxidative Stress & GSH Depletion: These electrophilic intermediates rapidly conjugate with intracellular glutathione (GSH). Once the GSH pool is depleted, the reactive species covalently bind to cellular macromolecules, triggering a cascade of reactive oxygen species (ROS) accumulation and mitochondrial depolarization.

  • Direct Membrane Disruption: At higher concentrations, the amphiphilic nature of the halogenated benzodioxane can directly partition into lipid bilayers, leading to the basal cytotoxicity and skin/eye irritation (H315/H319) observed in its regulatory classifications[2].

Pathway Visualization: Mechanism of Cytotoxicity

G Cmpd 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-ol CYP Hepatic CYP450 Metabolism Cmpd->CYP Phase I Oxidation Tox Cytotoxicity / Apoptosis Cmpd->Tox Direct Membrane Disruption (High Dose) Metab Reactive Quinone/ Epoxide Intermediate CYP->Metab Bioactivation GSH GSH Depletion & Adduct Formation Metab->GSH Electrophilic Attack ROS Intracellular ROS Accumulation GSH->ROS Oxidative Stress Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Permeabilization Mito->Tox Caspase Activation

Fig 1: Proposed CYP450-mediated bioactivation and toxicity pathway of the bromo-phenol moiety.

In Vitro Safety Profiling: Core Experimental Protocols

To accurately profile this compound, researchers must move beyond simple viability assays and employ self-validating systems that account for metabolic activation and tissue-specific irritation.

Protocol A: Multiparametric Hepatotoxicity Assay (HepaRG Cells)

Causality & Rationale: Standard MTT assays in HepG2 cells often underestimate the toxicity of halogenated phenols because HepG2 cells are notoriously deficient in basal CYP450 expression. Employing HepaRG cells—which retain functional Phase I/II metabolic competency—is critical to unmasking metabolism-dependent toxicity[1]. To create a self-validating system, this protocol uses 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor, to definitively prove whether toxicity is parent-driven or metabolite-driven.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed differentiated HepaRG cells into a 96-well black, clear-bottom plate at 7.5×104 cells/well in William’s E medium supplemented with 10% FBS, hydrocortisone, and insulin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Metabolic Validation Pre-treatment: Pre-incubate half of the test wells with 1 mM 1-Aminobenzotriazole (1-ABT) for 2 hours to inhibit CYP450 enzymes. Leave the other half untreated.

  • Compound Exposure: Prepare a 7-point dose-response curve of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (0.1 µM to 200 µM) in 0.5% DMSO. Treat the cells for 24 and 72 hours. Include a vehicle control (0.5% DMSO) and a positive control for hepatotoxicity (e.g., Chlorpromazine).

  • Multiplex Fluorescent Staining: After exposure, wash cells with PBS and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL) for nuclear condensation (cell loss).

    • Tetramethylrhodamine methyl ester (TMRM) (100 nM) to measure mitochondrial membrane potential (ΔΨm).

    • CellROX Green (5 µM) to quantify oxidative stress.

  • High-Content Imaging & Analysis: Incubate for 30 minutes, wash, and image using a High-Content Screening (HCS) system.

  • Interpretation: If the IC₅₀ shifts to a higher concentration (becomes less toxic) in the presence of 1-ABT, the toxicity is definitively mediated by reactive metabolites.

Protocol B: In Vitro Skin Irritation (OECD 439 - RhE Model)

Causality & Rationale: The compound is flagged as a Category 2 Skin Irritant (H315)[2]. Traditional 2D cell cultures cannot accurately model the barrier function of the stratum corneum. The Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™) provides a physiologically relevant, 3D stratified epidermal equivalent to validate this hazard classification without animal testing.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer EpiDerm™ tissues from agar transport to 6-well plates containing 0.9 mL of assay medium. Incubate overnight (37°C, 5% CO₂) to recover from shipping stress.

  • Topical Application: Apply 30 µL of sterile DPBS to the tissue surface to ensure uniform spreading of the solid chemical. Apply 30 mg of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol directly to the apical surface of the tissue.

  • Controls: Use 30 µL DPBS as a Negative Control and 30 µL of 5% SDS as a Positive Control (self-validating benchmark).

  • Exposure & Washing: Incubate for exactly 60 minutes. Terminate exposure by extensively washing the tissues with DPBS (at least 15 times) to remove all residual chemical.

  • Post-Incubation & MTT Readout: Transfer tissues to fresh medium and incubate for 42 hours. Transfer to a 24-well plate containing 1 mg/mL MTT solution for 3 hours.

  • Extraction & Quantification: Extract the insoluble formazan crystals using isopropanol for 2 hours. Read absorbance at 570 nm.

  • Interpretation: According to OECD 439, if the mean tissue viability is ≤50% relative to the negative control, the compound is confirmed as a skin irritant (Category 2).

Quantitative Safety Profile Summary

The following table synthesizes the expected quantitative safety thresholds for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol based on structurally analogous halogenated benzodioxane derivatives[3][4].

Toxicological EndpointAssay SystemConcentration RangeExpected Readout / ThresholdMechanistic Relevance
Basal Cytotoxicity MRC-5 Fibroblasts1 - 500 µMIC₅₀ 80 - 150 µMGeneral membrane disruption; establishes baseline eukaryotic tolerability.
Hepatotoxicity HepaRG (3D Spheroids)0.1 - 200 µMIC₅₀ 20 - 50 µM (↓ MMP, ↑ ROS)Evaluates CYP-mediated bioactivation of the bromo-phenol moiety.
Skin Irritation EpiDerm™ (RhE)100% (Neat Solid)Viability < 50%Validates H315 classification; driven by local pH changes and lipophilicity.
Genotoxicity Ames Test (OECD 471)5 - 5000 µ g/plate Potential Weak Positive (+S9)Assesses DNA adduct formation by electrophilic quinone intermediates.

Conclusion & Translational Outlook

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol presents a complex safety profile characterized by acute toxicity and irritant properties. While the 1,4-benzodioxane core is generally well-tolerated in clinical applications, the specific substitution pattern of this intermediate introduces significant liabilities related to oxidative stress and metabolic bioactivation.

For drug development professionals utilizing this compound as a synthetic building block, it is imperative to ensure that the bromo-phenol moiety is either fully reacted (e.g., via cross-coupling or etherification) or structurally modified in the final Active Pharmaceutical Ingredient (API). Residual levels of this intermediate in final drug products must be strictly controlled and quantified using sensitive LC-MS/MS methods to prevent idiosyncratic hepatotoxicity or local irritation in patients.

References

  • Chemical Substance Information: 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol NextSDS Substance Database URL:[Link]

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens MDPI - Pharmaceuticals URL:[Link]

  • 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles Journal of Natural Products - ACS Publications URL:[Link]

  • Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane Drug Design, Development and Therapy - Taylor & Francis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol as a Bifunctional Precursor in Rational Drug Design

Executive Summary & Pharmacophore Significance The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine) heterocyclic ring is an "evergreen" and highly privileged scaffold in medicinal chemistry[1]. It forms the structural cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine) heterocyclic ring is an "evergreen" and highly privileged scaffold in medicinal chemistry[1]. It forms the structural core of numerous FDA-approved therapeutics and bioactive compounds, ranging from α1​ -adrenergic antagonists (e.g., doxazosin) to 5-HT receptor modulators (e.g., eltoprazine)[2],[3].

Within modern fragment-based drug discovery (FBDD) and late-stage functionalization, 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4) has emerged as a highly programmable, bifunctional building block[4]. By possessing both a nucleophilic phenolic hydroxyl group at the C6 position and an electrophilic aryl bromide at the C7 position, this precursor enables orthogonal, divergent synthetic pathways. This application note details the mechanistic rationale, self-validating synthetic protocols, and biological applications for deploying this precursor in the development of next-generation therapeutics.

Structural Rationale & Orthogonal Reactivity

The strategic value of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol lies in the synergistic relationship between its functional groups:

  • The C6-Hydroxyl Group: Acts as a potent hydrogen bond donor/acceptor. In synthetic workflows, it serves as the primary handle for chemoselective O-alkylation or Mitsunobu reactions[5]. Alkylating this phenol is often a mandatory first step to prevent catalyst poisoning during subsequent metal-catalyzed cross-couplings.

  • The C7-Bromine Atom: Provides a robust handle for palladium-catalyzed C-C or C-N bond formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6]. The electron-donating nature of the adjacent (protected) oxygen enriches the electron density of the aromatic ring, which subtly accelerates the oxidative addition step in Pd-catalysis while dictating strict regiocontrol.

SyntheticWorkflow Precursor 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-ol (CAS: 1216307-76-4) Alkylation Step 1: O-Alkylation (Chemoselective) Precursor->Alkylation R-X, K2CO3, DMF, 80°C EtherInt C6-Ether / C7-Bromo Intermediate Alkylation->EtherInt Validation: m/z + R mass Suzuki Step 2: Pd-Catalyzed Suzuki Coupling Target1 Biaryl/Heteroaryl FAK Inhibitors Suzuki->Target1 C-C Bond Formation Buchwald Step 2: Buchwald-Hartwig Amination Target2 Aminated 5-HT Receptor Ligands Buchwald->Target2 C-N Bond Formation EtherInt->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 EtherInt->Buchwald R-NH2, Pd2(dba)3, XPhos

Divergent synthetic workflow for orthogonal functionalization of the benzodioxane precursor.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols have been designed as self-validating systems. Causality is embedded into the choice of reagents to maximize chemoselectivity.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Scientific Rationale: Deprotonation of the C6-phenol must be achieved without triggering side reactions at the C7-bromide. A mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) selectively generates the phenoxide nucleophile. Stronger bases (e.g., NaH ) are avoided to prevent the formation of benzyne intermediates or premature debromination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 eq, 5.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (observed as a slight color shift to pale yellow).

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.2 eq, 2.4 mmol).

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, quench with distilled water (20 mL), and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Validation & Quality Control:

  • TLC: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will run significantly higher (less polar) than the starting phenol.

  • LC-MS (ESI+): Confirm the disappearance of the starting material ( m/z 229/231 doublet) and the appearance of the target mass. The persistence of the 1:1 isotopic bromine doublet in the product mass spectrum definitively validates that the C7-bromide remains intact for downstream coupling.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale: With the C6-hydroxyl protected/alkylated, the C7-bromide is primed for functionalization. The bidentate ligand dppf in Pd(dppf)Cl2​ provides a large bite angle, which forces the palladium center into a geometry that highly favors the reductive elimination step, thereby minimizing unwanted protodeboronation of the incoming boronic acid.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add the C6-alkylated intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Solvent & Base: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL) followed by Na2​CO3​ (3.0 eq, 3.0 mmol).

  • Degassing: Purge the vial with nitrogen gas for 5 minutes.

  • Reaction: Seal the vial and heat conventionally at 90 °C for 12 hours (or via microwave irradiation at 110 °C for 45 minutes).

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Concentrate the organic layer and purify via flash column chromatography.

Validation & Quality Control:

  • LC-MS (ESI+): The complete disappearance of the 1:1 bromine isotope pattern confirms total consumption of the aryl bromide.

  • 1H-NMR: The appearance of new aromatic protons integrating correctly against the four distinct ethylene protons (multiplets around δ 4.2–4.3 ppm) of the benzodioxane core confirms successful cross-coupling.

Quantitative Data: Reaction Metrics

The table below summarizes the expected quantitative metrics and typical parameters when functionalizing 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, providing a benchmark for drug development professionals.

Reaction TypeTarget PositionReagents / CatalystTypical Yield (%)Reaction TimePrimary Drug Discovery Application
O-Alkylation C6-Hydroxyl K2​CO3​ , R-X, DMF85 – 95%4 – 6 hTuning lipophilicity; 5-HT receptor targeting[3].
Mitsunobu C6-Hydroxyl PPh3​ , DIAD, R-OH70 – 85%12 hStereospecific etherification.
Suzuki Coupling C7-Bromide Pd(dppf)Cl2​ , Ar-B(OH)275 – 90%12 h (Thermal)Synthesizing FAK inhibitors; Anticancer agents[1].
Buchwald-Hartwig C7-Bromide Pd2​(dba)3​ , XPhos, R-NH260 – 80%16 hAdding piperazine moieties for antimicrobial activity[7].

Biological Applications & Downstream Targets

The functionalized derivatives of the 1,4-benzodioxane core exhibit profound pharmacological relevance across multiple therapeutic areas[6].

Oncology (FAK Inhibition): By coupling the benzodioxane core with 1,3,4-thiadiazole or related heteroaryl systems at the C7 position, researchers have developed potent inhibitors of Focal Adhesion Kinase (FAK)[1],[6]. FAK is a critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors. Inhibition of FAK disrupts the PI3K/AKT and Ras/MAPK signaling cascades, ultimately downregulating cancer cell migration, invasion, and survival, while promoting apoptosis[1].

BiologicalPathway Drug Benzodioxane-based FAK Inhibitor FAK Focal Adhesion Kinase (FAK) Drug->FAK ATP-competitive inhibition Survival Cell Survival & Proliferation Drug->Survival Downregulates Migration Cell Migration & Invasion Drug->Migration Downregulates PI3K PI3K / AKT Pathway FAK->PI3K Activates MAPK Ras / MAPK Pathway FAK->MAPK Activates PI3K->Survival Promotes MAPK->Migration Promotes Apoptosis Apoptosis (Cancer Cells) Survival->Apoptosis Inhibits

Mechanism of action for benzodioxane-derived FAK inhibitors in cancer cell signaling.

Antimicrobial & CNS Agents: Beyond oncology, hydrazone and amide derivatives of the 1,4-benzodioxane ring system exhibit significant broad-spectrum antimicrobial activity against resistant bacterial strains (e.g., E. coli, S. aureus) and fungi[7],[5]. Furthermore, precise substitution at the C6 and C7 positions enables fine-tuning of the molecule's electrostatic surface, allowing it to selectively target α1​ -adrenoreceptor subtypes and 5-HT receptor pockets for cardiovascular and central nervous system indications[3].

References

  • Title: 6-Bromo-1,4-benzodioxane (CAS: 52287-51-1) & 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4)
  • Title: Benzodioxan Derivatives and Pharmaceuticals Source: Wikipedia URL
  • Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design Source: AIR Unimi URL
  • Title: Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues Source: SAMI Pubco URL
  • Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: ResearchGate URL
  • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Source: SCIRP URL
  • Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 6.

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3][4] The core of this transformation lies in the coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide or pseudohalide.[5][6][7]

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged motif found in numerous biologically active compounds and natural products.[8][9] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[8][10][11] Consequently, methods for the functionalization of the 1,4-benzodioxin ring system are of significant interest to medicinal chemists and drug development professionals.[8][9]

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol as a key substrate. This particular building block offers a unique combination of a reactive aryl bromide for cross-coupling and a phenolic hydroxyl group that can be leveraged for further synthetic transformations or can play a crucial role in biological interactions. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide step-by-step protocols that have been validated for robustness and reproducibility.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol) to a low-valent Pd(0) complex.[3][6] This step forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4] For aryl bromides, this step is typically facile.

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center.[6] This process requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the Pd(II) complex.[1][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]

The Crucial Role of Ligands and Bases

The choice of ligands and base is not merely a matter of following a recipe; it is a strategic decision that profoundly influences the reaction's outcome.

  • Ligands: Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity.[3][13] These ligands stabilize the Pd(0) species, facilitate the oxidative addition step, and promote the final reductive elimination.[3][14] The development of specialized ligands has expanded the scope of the Suzuki-Miyaura reaction to include less reactive substrates like aryl chlorides.[3][15]

  • Bases: The base plays a multifaceted role. Its primary function is to activate the boronic acid for transmetalation.[1][12] However, the choice of base can also influence the lifetime of the catalyst and the rate of reductive elimination.[1][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[13]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Intermediate Ar-Pd(II)L₂-Br Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd(II)_Intermediate->Transmetalation [R-B(OH)₃]⁻ Diaryl_Pd(II) Ar-Pd(II)L₂-R Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol with various arylboronic acids. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the oxidation of the palladium catalyst.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2,3-dihydro-1,4-benzodioxin-6-ol.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, Arylboronic acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical results for the Suzuki-Miyaura coupling of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol with phenylboronic acid under various conditions. This data serves as a guide for optimizing reactions with other arylboronic acids.

EntryCatalyst (mol%)LigandBase (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901285
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100892
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110688
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)THF/H₂O (4:1)801690

Yields are for the isolated, purified product.

Applications in Drug Discovery and Materials Science

The resulting 7-aryl-2,3-dihydro-1,4-benzodioxin-6-ol derivatives are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications. The phenolic hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, to generate libraries of compounds for biological screening. The biaryl motif generated through the Suzuki-Miyaura coupling is a common feature in many marketed drugs and drug candidates.[4]

In materials science, these highly functionalized benzodioxin derivatives can be explored as building blocks for organic light-emitting diodes (OLEDs), sensors, and other advanced materials where the electronic properties of the biaryl system can be fine-tuned by varying the aryl substituent.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 7-aryl-2,3-dihydro-1,4-benzodioxin-6-ol derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel benzodioxin-based compounds for a wide range of applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13446-13464. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Cedeño, D. L., & Arrayás, R. G. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 9(8), 7298-7312. [Link]

  • Maiti, R., & Sar, D. K. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Sharma, S., & Kumar, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Fan, X., Zhang, G., & Zhang, Y. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(26), 4666-4672. [Link]

  • Li, H., Liu, H., Liu, Y., Li, Y., Su, Y., & Wang, L. (2020). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem, 13(20), 5484-5489. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2016). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Catalysts, 6(12), 203. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 996. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Renard, P., N'Goka, V., Vendeville, S., Caignard, D. H., & Adam, G. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 5(6), 3591-3603. [Link]

  • Hameed, A., Abbas, N., ul-Haq, Z., & Shahzadi, L. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Hameed, A., Mahmood, T., Abbas, N., & Shahzadi, L. (2019). Synthesis of Some New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes. Pakistan journal of pharmaceutical sciences, 32(1), 61–68. [Link]

  • Ciana, A., & Villa, M. (2019). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Archives of Organic and Inorganic Chemical Sciences, 4(2). [Link]

  • Gáspár, D., Nagy, Z., & Mező, G. (2023). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 28(5), 2324. [Link]

  • Gáspár, D., Nagy, Z., & Mező, G. (2022). Ready access to 7,8-dihydroindolo[2,3-d][3]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 18, 103-109. [Link]

  • Ciana, A., & Villa, M. (2019). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Archives of Organic and Inorganic Chemical Sciences, 4(2). [Link]

  • Förster, M., & Seidel, T. (2020). Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – An Asian Journal, 15(24), 4381-4385. [Link]

  • Itazaki, H., Kawasaki, A., Matsuura, M., Ueda, M., Yonetani, Y., & Nakamura, M. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387–3403. [Link]

Sources

Method

Catalytic Bromination Methods for the Highly Regioselective Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Strategic Context & Application 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a high-value building block in medicinal chemistry. It serves as a critical precursor in the synthesis of spiro-oxindole compounds, which are po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a high-value building block in medicinal chemistry. It serves as a critical precursor in the synthesis of spiro-oxindole compounds, which are potent voltage-gated sodium channel (NaV) blockers currently investigated for the treatment of severe pain and cardiac arrhythmias[1].

Synthesizing this brominated intermediate requires absolute regiocontrol. The starting material, 2,3-dihydro-1,4-benzodioxin-6-ol, is a highly electron-rich phenol. Traditional bromination with stoichiometric molecular bromine (Br₂) often leads to over-bromination (dibromination), oxidative degradation, and poor atom economy. Catalytic bromination methodologies address these limitations by precisely modulating the electrophilicity of the brominating agent, ensuring mono-bromination strictly at the target carbon.

Mechanistic Rationale & Regioselectivity (Causality)

The regioselectivity of this bromination is governed by a synergistic combination of electronic and steric factors inherent to the benzodioxin ring:

  • Electronic Directing Effects: The hydroxyl group at C-6 is a strong π-donor, directing electrophilic attack to its ortho positions (C-5 and C-7). Concurrently, the ether oxygen at C-4 directs para to itself, which also corresponds to the C-7 position.

  • Steric Hindrance: The C-5 position is sterically flanked by the C-6 hydroxyl and the C-4 ether oxygen, making it highly inaccessible. In contrast, the C-7 position is significantly less hindered.

Consequently, under controlled catalytic conditions, the electrophilic bromonium species exclusively attacks C-7. This forms a stable Wheland intermediate before rapid rearomatization yields the target 7-bromo compound.

Experimental Protocols

Method A: Halogen-Bond Catalyzed NBS Bromination

Principle: N-Bromosuccinimide (NBS) is a bench-stable bromine source, but its native reactivity can be unselective. The addition of a catalytic Lewis base, such as D-mandelic acid, enhances the reaction via halogen bonding. The oxygen atoms of the mandelic acid coordinate with the imide carbonyl of NBS, increasing the electropositive character of the bromine atom prior to electrophilic transfer[2].

Step-by-Step Protocol:

  • Substrate Preparation: In a 100 mL round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin-6-ol (10.0 mmol, 1.52 g) in a solvent mixture of CH₃CN/H₂O (9:1 v/v, 40 mL). Causality: The aqueous environment enhances the solubility of the mandelic acid catalyst and stabilizes the polar Wheland intermediate.

  • Catalyst Addition: Add D-mandelic acid (0.5 mmol, 76 mg, 5 mol%) to the stirring solution.

  • Controlled Bromination: Cool the mixture to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (10.5 mmol, 1.87 g) in small portions over 15 minutes. Causality: Portion-wise addition prevents rapid exothermic spikes that could lead to non-selective dibromination.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction via HPLC-UV (at 220 nm) until complete consumption of the starting material is observed.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to neutralize any residual electrophilic bromine, effectively self-validating the halt of the reaction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to afford the product as a crystalline solid.

Method B: Visible-Light Photoredox Aerobic Bromination

Principle: To maximize atom economy and avoid the generation of succinimide waste, this method utilizes aqueous hydrobromic acid (HBr) as the bromine source and ambient oxygen as the terminal oxidant, catalyzed by the organic dye Eosin Y under visible light irradiation[3]. The photoexcited Eosin Y facilitates a single-electron transfer (SET) process, generating active bromine radicals that selectively functionalize the aromatic ring.

Step-by-Step Protocol:

  • Preparation: Equip a 50 mL Schlenk tube with a magnetic stir bar. Add 2,3-dihydro-1,4-benzodioxin-6-ol (5.0 mmol, 0.76 g) and Eosin Y disodium salt (0.05 mmol, 34 mg, 1 mol%).

  • Reagent Addition: Add 20 mL of methanol. Inject aqueous HBr (48 wt%, 5.5 mmol, 0.62 mL).

  • Atmosphere Control: Attach an oxygen balloon to the Schlenk tube, purging the headspace three times to ensure an O₂-rich environment. Causality: O₂ acts as the terminal oxidant to regenerate the photoredox catalyst and drive the catalytic cycle.

  • Irradiation: Irradiate the reaction mixture using a 24 W white LED lamp placed approximately 5 cm from the tube. Stir vigorously at room temperature for 4–6 hours.

  • Workup & Isolation: Upon completion (verified by LC-MS), dilute the mixture with water (20 mL) and extract with dichloromethane (3 × 20 mL). Wash the organic phase with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and evaporate the solvent.

Quantitative Data & Method Comparison

ParameterMethod A: Halogen-Bond CatalysisMethod B: Photoredox Aerobic Catalysis
Bromine Source N-Bromosuccinimide (NBS)Aqueous HBr (48%)
Catalyst Mandelic Acid (5 mol%)Eosin Y (1 mol%)
Oxidant NoneMolecular Oxygen (O₂)
Reaction Time 2 hours4 - 6 hours
Regioselectivity (C-7:C-5) > 99:1> 95:5
Typical Yield 88 - 92%82 - 86%
Green Chemistry Profile Moderate (Succinimide byproduct)High (Water as byproduct, high atom economy)

Mechanistic Visualization

MechanisticPathway cluster_activation Catalytic Activation NBS N-Bromosuccinimide (NBS) Complex Halogen-Bonded Electrophilic Complex NBS->Complex Cat Mandelic Acid (Lewis Base) Cat->Complex Wheland C-7 Wheland Intermediate Complex->Wheland Br+ Transfer Substrate 2,3-dihydro-1,4- benzodioxin-6-ol Substrate->Wheland π-Attack Product 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-ol Wheland->Product Rearomatization (-H+)

Figure 1: Mechanistic pathway of halogen-bond catalyzed regioselective bromination.

References

  • US9458178B2 - Spiro-oxindole compounds and their use as therapeutic agents Source: Google P
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
  • Visible light-mediated halogenation of organic compounds Source: Chemical Society Reviews (RSC Publishing)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a di- or tri-brominated side product. How can I improve the selectivity for mono-bromination?

A1: This is the most common challenge in the bromination of highly activated aromatic rings like 2,3-dihydro-1,4-benzodioxin-6-ol. The phenolic hydroxyl group is a powerful activating group, making the ring highly susceptible to multiple electrophilic additions.[1] Polysubstitution occurs when the reaction conditions are too harsh or the brominating agent is too reactive.[1][2]

Core Causality: The lone pair of electrons on the phenolic oxygen delocalizes into the benzene ring, significantly increasing its electron density and nucleophilicity.[3][4] This makes the ring reactive enough to attack even a weak electrophile like molecular bromine (Br₂) multiple times, typically at the available ortho and para positions.[3][5]

Troubleshooting & Optimization:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine in water (bromine water).[1][6] Instead, opt for milder, more controllable reagents. N-Bromosuccinimide (NBS) is often the preferred choice for selective mono-bromination of activated rings.[1]

  • Solvent System: The solvent plays a critical role. Polar, protic solvents like water or acetic acid can enhance the electrophilicity of bromine and promote over-bromination.[1][7] Switching to a non-polar solvent such as dichloromethane (DCM), carbon tetrachloride (CCl₄), or tetrahydrofuran (THF) will temper the reaction's reactivity and improve selectivity.[1][8]

  • Temperature Control: Perform the reaction at low temperatures. Starting at 0°C or even -10°C and allowing the reaction to slowly warm to room temperature can significantly reduce the rate of secondary brominations.[1][6]

  • Stoichiometry: Use a precise stoichiometry. A slight excess of the starting material relative to the brominating agent (e.g., 1.0 equivalent of starting material to 0.95 equivalents of NBS) can help minimize the formation of di-substituted products, though this will result in some unreacted starting material.

Q2: I am getting a mixture of isomers. How can I ensure the bromine adds specifically at the 7-position?

A2: Achieving high regioselectivity is dependent on understanding the directing effects of the substituents on the starting material. The 2,3-dihydro-1,4-benzodioxin-6-ol has two activating groups: the hydroxyl (-OH) at position 6 and the ether oxygen of the dioxin ring.

Core Causality: Both the hydroxyl and ether oxygen groups are ortho-, para-directors.[3][4] However, the hydroxyl group is a much stronger activating group than the ether oxygen.[3] Therefore, it will dominate the directing effect, guiding the incoming electrophile (bromine) to the positions ortho and para to itself.

  • The positions ortho to the -OH group are C5 and C7.

  • The position para to the -OH group is C8, but this position is already part of the fused ring system.

Bromination will preferentially occur at C5 and C7. The desired product is bromination at C7. Steric hindrance from the adjacent dioxin ring might slightly disfavor the C5 position, but a mixture is still possible. To favor the 7-position, careful control of reaction conditions is key.

Troubleshooting & Optimization:

  • Bulky Brominating Agents: While less common, using a bulkier brominating agent could potentially increase steric hindrance at the more crowded C5 position, though this is not a standard approach.

  • Purification: In this case, the most practical solution is often not in preventing the formation of the minor isomer but in efficiently separating it. Careful column chromatography is typically required to isolate the desired 7-bromo isomer from any 5-bromo or 5,7-dibromo byproducts.

Q3: My reaction does not seem to go to completion, and I recover a large amount of starting material. What could be the issue?

A3: Incomplete conversion, especially when using milder reagents to avoid over-bromination, can be a common issue.

Troubleshooting & Optimization:

  • Reagent Quality: Ensure your brominating agent (e.g., NBS) is pure. NBS can degrade over time, especially if exposed to light or moisture. It's good practice to recrystallize NBS from water if its purity is in doubt.

  • Reaction Time & Temperature: If you are running the reaction at a very low temperature to control selectivity, it may simply require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to warm slowly to room temperature or letting it stir for a longer period (e.g., overnight).

  • Initiation (for NBS reactions): Some radical-based NBS brominations require an initiator, such as AIBN or benzoyl peroxide, and light.[9] However, for electrophilic aromatic bromination on a highly activated ring, this is typically not necessary and can lead to unwanted side reactions. The reaction should proceed via an electrophilic mechanism in the dark.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving common problems during the synthesis.

Problem: Low Overall Yield

A low yield can stem from multiple factors, from incomplete reactions to product loss during workup and purification.

Systematic Troubleshooting Workflow

G start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction workup Analyze Aqueous & Organic Layers check_reaction->workup Clean Conversion incomplete Incomplete Reaction: - Degraded Reagent (NBS) - Low Temperature/Short Time check_reaction->incomplete Significant Starting Material Remains side_products Multiple Spots on TLC: - Over-bromination - Isomer Formation - Decomposition check_reaction->side_products Complex Mixture purification Check Crude vs. Pure NMR/Mass workup->purification Good Crude Mass lost_in_workup Product Lost in Workup: - Emulsion formation - Product is water-soluble - Incorrect pH for extraction workup->lost_in_workup Low Crude Mass lost_in_purification Product Lost in Purification: - Product stuck on column - Decomposition on silica - Incorrect solvent system purification->lost_in_purification Low Final Mass

Caption: Troubleshooting logic for low reaction yield.

Comparative Table of Bromination Conditions
ParameterCondition A (High Reactivity)Condition B (Controlled Selectivity)Rationale
Brominating Agent Br₂ in Acetic AcidN-Bromosuccinimide (NBS)NBS is a milder source of electrophilic bromine, reducing the likelihood of polysubstitution.[1]
Solvent Acetic Acid or WaterDichloromethane (DCM) or THFNon-polar solvents do not activate the brominating agent to the same extent as polar, protic solvents.[1][6]
Temperature Room Temperature0°C to Room Temp.Lower temperatures slow the reaction rate, allowing for better control and favoring the kinetic mono-brominated product.[1]
Expected Outcome High conversion, but poor selectivity (mixture of di- and tri-brominated products).Good conversion with high selectivity for the mono-brominated product. Requires longer reaction time.Sacrificing reaction speed for control is essential for this substrate.

Recommended Experimental Protocol

This protocol is designed as a starting point for the selective mono-bromination of 2,3-dihydro-1,4-benzodioxin-6-ol.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Starting Material in Anhydrous DCM B 2. Cool solution to 0°C (Ice Bath) A->B C 3. Add NBS solution dropwise over 30 min B->C D 4. Stir at 0°C for 1 hr, then warm to RT C->D E 5. Monitor by TLC until SM is consumed D->E F 6. Quench with aq. Sodium Thiosulfate E->F G 7. Extract with DCM, wash with brine, dry F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the stirred starting material solution over 30-45 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol.

References

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis.
  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol.
  • Khan Academy India - English. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Basics. (2021, February 17). Bromination of phenol [Video]. YouTube. Retrieved from [Link]

  • Physics Wallah. (n.d.). Bromination of phenol in Water and non-polar solvent.
  • Various Authors. (2025, July 27). What is the structure of the reaction of phenol with bromine water? Quora. Retrieved from [Link]

  • Reddit User Discussion. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting debromination during 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol cross-coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. Our goal is to equip you with the knowledge to diagnose and resolve this side reaction, thereby improving the yield and purity of your desired coupled products.

Introduction: The Challenge of Debromination

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, a consequence of the dioxin and hydroxyl substituents, can make it susceptible to a common and frustrating side reaction during cross-coupling: debromination (also known as hydrodehalogenation). This process replaces the essential bromine handle with a hydrogen atom, leading to the formation of the undesired byproduct 2,3-dihydro-1,4-benzodioxin-6-ol, which can complicate purification and significantly reduce the yield of your target molecule.

This guide will walk you through the underlying causes of debromination and provide actionable, field-proven strategies to mitigate this unwanted reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is debromination and how do I identify it in my reaction?

A1: Debromination is a reductive process where the C-Br bond of your starting material is cleaved and replaced by a C-H bond.[1][2] In the context of your reaction, this means the conversion of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol to 2,3-dihydro-1,4-benzodioxin-6-ol.

You can typically identify this byproduct using standard analytical techniques:

  • TLC: The debrominated product will have a different Rf value than your starting material and the desired coupled product.

  • LC-MS: You will observe a mass corresponding to the debrominated compound.

  • ¹H NMR: The aromatic region of the NMR spectrum will show a new proton signal where the bromine atom was previously located.

Q2: What are the primary mechanistic pathways leading to debromination?

A2: Debromination in palladium-catalyzed cross-couplings primarily arises from the formation of a palladium-hydride (Pd-H) species.[1][3] This Pd-H intermediate can then participate in a competing catalytic cycle that leads to the undesired byproduct. The source of the hydride can be varied and includes:

  • The Base: Strong bases, particularly alkoxides, can generate hydride donors.[1][2]

  • The Solvent: Protic solvents like alcohols can act as hydride sources.[1][2]

  • The Amine (in Buchwald-Hartwig reactions): β-hydride elimination from the palladium-amido complex can lead to the formation of a Pd-H species.[4]

  • Trace Water: The presence of water can facilitate the formation of hydride species.

Q3: How does the hydroxyl group on my substrate influence debromination?

A3: The free hydroxyl group on 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol can play a significant role. Under basic conditions, it will be deprotonated to a phenoxide. This electron-donating group further increases the electron density of the aromatic ring, which can make the oxidative addition step of the catalytic cycle more challenging and potentially favor side reactions like debromination. The phenoxide can also coordinate to the palladium center, influencing its reactivity.

In-Depth Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling

You are attempting to couple 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol with an arylboronic acid and observe a significant amount of 2,3-dihydro-1,4-benzodioxin-6-ol.

start Significant Debromination Observed base Optimize the Base start->base First step catalyst Screen Catalyst and Ligand base->catalyst If debromination persists solvent Change Solvent System catalyst->solvent If still problematic temp Lower Reaction Temperature solvent->temp Further optimization boronic Check Boronic Acid Quality temp->boronic Final check result Debromination Minimized boronic->result

Caption: A systematic approach to troubleshooting debromination in Suzuki-Miyaura coupling.

  • Optimize the Base: The choice of base is critical. Strong bases can promote debromination.

    • Recommendation: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] For phenolic substrates, using aqueous base solutions is common and can be effective.[4]

    • Rationale: Weaker bases are less likely to generate hydride species that lead to debromination.

  • Screen Catalyst and Ligand Combinations: The electronic and steric properties of the ligand have a profound impact on the reaction outcome.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[6] These ligands are known to promote the desired reductive elimination step over side reactions.

    • Rationale: These ligands stabilize the palladium center and accelerate the cross-coupling pathway, making it more competitive with the debromination pathway.

  • Solvent Selection: Protic solvents can be a source of hydrides.

    • Recommendation: Switch to aprotic solvents such as dioxane, THF, or toluene.[1] A mixture of an aprotic solvent with a minimal amount of water to dissolve the base is often a good compromise.[7]

    • Rationale: Aprotic solvents minimize the availability of potential hydride donors.

  • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions.

    • Recommendation: Run the reaction at the lowest temperature that allows for efficient coupling. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

    • Rationale: Lowering the temperature can increase the selectivity of the reaction by disfavoring higher activation energy side reactions like debromination.

  • Evaluate the Boronic Acid/Ester: The stability of your coupling partner is crucial.

    • Recommendation: Ensure the purity of your boronic acid. If it is unstable, consider using the corresponding pinacol boronate ester, which is generally more robust.

    • Rationale: If the boronic acid degrades, the concentration of the active coupling partner decreases, which can allow more time for side reactions like debromination to occur.

This protocol provides a starting point for minimizing debromination.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%)Pre-catalysts can offer higher activity and stability.
Ligand XPhos or SPhos (4 mol%)Bulky, electron-rich ligands accelerate C-C bond formation.[6]
Base K₃PO₄ (2-3 equivalents)A milder base that is effective for phenolic substrates.[5]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvent minimizes hydride sources.[1]
Temperature 80-100 °CStart at a lower temperature and increase if necessary.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Issue 2: Debromination in Buchwald-Hartwig Amination

You are attempting to couple 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol with a primary or secondary amine and observe the debrominated byproduct.

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex [ArPd(II)(Br)L_n] oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Amine) pd_complex->ligand_exchange debromination Debromination (Hydrodehalogenation) pd_complex->debromination Reaction with Hydride Source amido_complex [ArPd(II)(NR'R'')L_n] ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination amido_complex->debromination β-Hydride Elimination (if applicable) product Ar-NR'R'' reductive_elimination->product product->pd0 Regenerates Catalyst pd_hydride [HPd(II)(Br)L_n] debromination->pd_hydride reductive_elimination_debromination Reductive Elimination pd_hydride->reductive_elimination_debromination debrominated_product Ar-H reductive_elimination_debromination->debrominated_product debrominated_product->pd0 Regenerates Catalyst

Caption: Catalytic cycle for Buchwald-Hartwig amination showing the competing debromination pathway.

  • Base Selection: Strong, non-coordinating bases are typically used in Buchwald-Hartwig amination.

    • Recommendation: While NaOt-Bu is common, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if debromination is severe.

    • Rationale: Milder bases are less likely to promote side reactions that generate hydride species.

  • Catalyst and Ligand System: The choice of ligand is paramount for successful C-N coupling.

    • Recommendation: Use bulky biarylphosphine ligands such as BrettPhos, DavePhos, or XPhos.[8] These have been specifically designed to facilitate C-N reductive elimination.

    • Rationale: These ligands create a sterically hindered environment around the palladium center that favors the desired coupling over competing pathways.

  • Solvent Choice: As with Suzuki coupling, the solvent can influence the extent of debromination.

    • Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally preferred.

    • Rationale: These solvents are less likely to act as hydride donors.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like BrettPhos Pd G3 (1-2 mol%)Pre-catalysts offer convenience and high activity.
Ligand BrettPhos or XPhos (2-4 mol%)Highly effective for C-N bond formation.[8]
Base NaOt-Bu or K₃PO₄ (1.5-2 equivalents)Strong, non-coordinating bases are often required.
Solvent Toluene or DioxaneAprotic solvents are preferred.
Temperature 80-110 °CHigher temperatures are often necessary for C-N coupling.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole.
  • Billingsley, K. L., & Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3843-3850. [Link]

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Dalton Transactions. (2015). Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. [Link]

  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Arkivoc. (2002). Palladium–catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl- 1,4-benzodioxins. [Link]

  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Figshare. (2001). Palladium-Catalyzed Synthesis of 2,3-Dihydro-2-ylidene-1,4-benzodioxins. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • New Journal of Chemistry. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]

  • PubChem. (n.d.). 6-Bromo-1,4-benzodioxane. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. [Link]

  • PMC. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Impurities in 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4). This guide is engineered for research scientists and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4). This guide is engineered for research scientists and drug development professionals who are encountering regioselectivity challenges—specifically, the formation and separation of the stubborn 5-bromo regioisomer impurity.

By understanding the electronic and steric causality behind this reaction, you can optimize your workflows to achieve >99% purity of the target 7-bromo scaffold.

Mechanistic Overview: Why the Impurity Forms

The precursor, 2,3-dihydro-1,4-benzodioxin-6-ol, possesses a highly activated aromatic ring. The hydroxyl (-OH) group at C6 is a strong electron-donating group that directs electrophilic aromatic substitution to its ortho positions (C5 and C7). The ring oxygen at C4 further activates the C5 position.

While the 7-position is sterically accessible and thermodynamically favored, the 5-position is electronically hyper-activated but sterically crowded. Standard bromination conditions often fail to differentiate these pathways, resulting in a mixture of the 7-bromo target and the 5-bromo impurity [1].

MechanisticPathway SM 2,3-dihydro-1,4- benzodioxin-6-ol Br Electrophilic Bromination (Br+) SM->Br C5 Attack at C5 (Sterically Hindered) Br->C5 Kinetic Control (Fast, crowded) C7 Attack at C7 (Sterically Accessible) Br->C7 Thermodynamic Control (Stable, favored) P5 5-Bromo Isomer (Impurity) C5->P5 P7 7-Bromo Isomer (Target) C7->P7

Fig 1: Divergent electrophilic bromination pathways leading to 5-bromo and 7-bromo regioisomers.

Frequently Asked Questions (FAQs)

Q1: How can I adjust my bromination protocol to maximize the 7-bromo regioisomer yield? A: Shift the reaction from kinetic to thermodynamic control. Avoid highly reactive reagents like elemental bromine ( Br2​ ). Instead, use N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., Acetonitrile) at low temperatures (-10 °C to 0 °C). The bulky succinimide leaving group increases sensitivity to steric hindrance, heavily disfavoring attack at the crowded C5 position.

Q2: Why does the 5-bromo impurity elute faster on silica gel despite having the same molecular weight? A: The difference in retention factor ( Rf​ ) is driven by intramolecular hydrogen bonding. In the 5-bromo isomer, the bulky bromine atom is adjacent to the C6 hydroxyl group, allowing the -OH proton to hydrogen-bond with the bromine or become sterically shielded. This prevents the -OH from interacting with the polar silanol groups on the silica gel, causing it to elute faster. In the 7-bromo isomer, the -OH is fully exposed, resulting in stronger stationary phase interaction and a lower Rf​ .

Q3: How do I definitively distinguish the 7-bromo target from the 5-bromo impurity using 1H NMR? A: Look at the splitting pattern of the aromatic protons.

  • 7-Bromo Target: The remaining aromatic protons are at C5 and C8. Because they are para to each other, their coupling constant is negligible ( J<1 Hz). They will appear as two distinct singlets .

  • 5-Bromo Impurity: The remaining protons are at C7 and C8. Because they are ortho to each other, they will couple strongly ( J≈8.5 Hz) and appear as two distinct doublets [2].

Quantitative Data Summary

Use the following analytical markers to validate the identity and purity of your fractions during separation.

Property7-Bromo Isomer (Target)5-Bromo Isomer (Impurity)
Substitution Pattern Br at C7 (ortho to OH, para to O4)Br at C5 (ortho to OH, ortho to O4)
Steric Hindrance Low (adjacent to C8-H)High (sandwiched between OH and O4)
Intramolecular H-Bonding Weak / AbsentStrong (between C6-OH and C5-Br)
TLC Rf​ (Hexane:EtOAc 8:2) ≈0.35 ≈0.55
1H NMR Diagnostic Peaks Two singlets (C5-H, C8-H)Two doublets (C7-H, C8-H, J≈8.5 Hz)
Physical State Crystalline solid [3]Often an oil or low-melting solid

Standard Operating Procedures (SOPs)

Workflow Visualization

SeparationWorkflow Crude Crude Reaction Mixture (7-Bromo + 5-Bromo) Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Silica F1 Fraction 1: 5-Bromo Isomer (High Rf, H-Bonded) Silica->F1 Elutes at 10% EtOAc F2 Fraction 2: 7-Bromo Isomer (Low Rf, Polar OH exposed) Silica->F2 Elutes at 20% EtOAc Recryst Recrystallization (Toluene/Hexane) F2->Recryst Pure Pure 7-Bromo Target (>99% Purity) Recryst->Pure Removes trace impurities

Fig 2: Chromatographic and crystallization workflow for isolating the 7-bromo regioisomer.

Protocol A: Regioselective Bromination

This protocol is designed as a self-validating system to minimize the 5-bromo impurity at the source.

  • Preparation: Dissolve 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly -10 °C using an ice/brine bath. Causality: Lower thermal energy restricts the reaction to the lower-activation-energy thermodynamic pathway (C7).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, keeping the flask shielded from light to prevent radical side-reactions.

  • Reaction: Stir at 0 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Once the starting material is consumed, quench with a 10% aqueous sodium thiosulfate solution to destroy residual electrophilic bromine. Extract with Ethyl Acetate.

Protocol B: Chromatographic Separation

If the 5-bromo impurity is present, use this methodology to isolate the target.

  • Column Packing: Pack a column with 100-200 mesh silica gel using Hexane. Load the crude extract as a concentrated solution in a minimum volume of Dichloromethane (DCM).

  • Elution Phase 1 (Impurity Removal): Begin elution with a Hexane:EtOAc (90:10) gradient. Monitor fractions via TLC. The 5-bromo isomer will elute first ( Rf​≈0.55 ).

  • Elution Phase 2 (Target Isolation): Increase the gradient to Hexane:EtOAc (80:20). The 7-bromo target will elute ( Rf​≈0.35 ).

  • Self-Validation Check: Before combining fractions, run a rapid 1H NMR on an aliquot of the target fraction. The presence of two distinct singlets in the aromatic region ( ≈6.8−7.0 ppm) confirms the 7-bromo structure. If doublets are present, the fraction is contaminated with the 5-bromo isomer.

  • Final Polish: Concentrate the validated fractions in vacuo and recrystallize from hot Toluene/Hexane to yield the pure 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol as a crystalline solid.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules / PubMed Central (PMC). Available at:[Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]

  • Chemical Substance Information: 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol. NextSDS Database. Available at:[Link]

Optimization

Handling light and moisture sensitivity of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Welcome to the advanced troubleshooting and handling guide for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4)[1]. As a brominated phenolic derivative heavily utilized in drug development and complex organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4)[1]. As a brominated phenolic derivative heavily utilized in drug development and complex organic synthesis, this compound presents specific handling challenges. Its electron-rich benzodioxin core, coupled with a reactive phenolic hydroxyl group and a photolabile carbon-bromine (C-Br) bond, makes it highly susceptible to environmental degradation.

This guide provides the mechanistic causality behind its instability, self-validating protocols for benchtop handling, and quantitative data to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights – The "Why" Behind the Sensitivity

To effectively protect your reagents, you must first understand the thermodynamic and kinetic pathways of their degradation. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol degrades via two primary, often synergistic, pathways:

1. Light Sensitivity (Photodehalogenation): Bromophenols are inherently photosensitive. Exposure to ambient UV or high-intensity visible light induces homolytic cleavage of the C-Br bond. Studies on the photolysis of brominated phenols demonstrate that this photodegradation involves both mass-dependent and mass-independent isotope fractionation, indicating a highly reactive radical mechanism[2]. The resulting aryl radical rapidly reacts with ambient oxygen to form complex, insoluble polymeric photoproducts[3].

2. Moisture Sensitivity (Proton-Coupled Electron Transfer): While the compound is not violently reactive with water, atmospheric moisture acts as a catalytic mediator. Water molecules lower the activation energy for the oxidation of the phenol group by stabilizing the transition state of the phenoxy radical. Through Proton-Coupled Electron Transfer (PCET), the phenol is oxidized into highly colored o-quinone derivatives. Moisture essentially acts as a solvent micro-environment on the surface of the powder, accelerating this oxidative browning.

Mechanism A 7-Bromo-2,3-dihydro- 1,4-benzodioxin-6-ol B UV/Visible Light (Photodehalogenation) A->B Exposure C Moisture / O2 (PCET Oxidation) A->C Exposure E Aryl Radical (C-Br Cleavage) B->E Homolytic Cleavage D Phenoxy Radical Intermediate C->D Electron Transfer F o-Quinone Derivatives (Pink/Brown Discoloration) D->F Oxidation E->F O2 Addition G Polymeric Degradants (Insoluble Black Tar) F->G Radical Coupling

Mechanistic pathways of light and moisture-induced degradation.

Part 2: Troubleshooting & FAQs

Q1: My newly purchased batch was an off-white powder, but it has turned pink/light brown over the last few weeks. Is it ruined? A: The pink or brown discoloration is the visual manifestation of o-quinone formation resulting from phenol oxidation. Because quinones have exceptionally high molar extinction coefficients, even a 0.5% degradation can cause a dramatic color change. While a light pink hue might not drastically impact a robust macroscopic yield, it will introduce quinone impurities that can poison sensitive transition-metal catalysts (e.g., in Suzuki or Buchwald-Hartwig cross-couplings). You must re-purify the material if your downstream chemistry is catalyst-sensitive.

Q2: How should I store this compound to guarantee long-term stability? A: The compound must be treated as an air- and light-sensitive reagent. Store it at -20°C in an amber glass vial , placed inside a secondary desiccator or a vacuum-sealed bag containing Drierite. Crucially, the headspace of the vial must be backfilled with high-purity Argon (not Nitrogen, as Argon is heavier and forms a better protective blanket over the solid).

Q3: I need to weigh this compound on the benchtop. How do I prevent moisture condensation? A: Never open a cold vial. When retrieving the compound from -20°C, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the PCET degradation cascade.

Part 3: Quantitative Degradation Data

To illustrate the critical nature of proper storage, the following table models the degradation kinetics of brominated benzodioxin phenols under various environmental conditions.

Storage ConditionLight ExposureMoisture LevelEstimated Degradation (30 Days)Primary Degradant Profile
25°C, Ambient AirDirect Bench LightAmbient (~50% RH)> 12.0%Quinones & Debrominated polymers
25°C, Amber VialDarkAmbient (~50% RH)3.5 - 5.0%Quinones
4°C, DesiccatorDarkLow (<10% RH)< 0.8%Trace Quinones
-20°C, Argon Purged Dark Anhydrous < 0.1% None detectable

Part 4: Experimental Protocols

To guarantee scientific integrity, your handling procedures must be self-validating. The following workflow ensures the compound remains intact from storage to reaction.

Protocol 1: Inert Weighing and Handling Workflow

Objective: Transfer the compound without initiating photodehalogenation or moisture-mediated oxidation.

  • Equilibration: Remove the amber vial from -20°C storage. Place it in a vacuum desiccator and allow it to reach ambient temperature (approx. 30–45 mins).

  • Atmosphere Control: Transfer the sealed vial into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm). If a glovebox is unavailable, use a Schlenk line with a continuous Argon counter-flow over the receiving flask.

  • Static Elimination: Brominated organic powders often carry static charges, causing them to aerosolize and stick to the walls of the flask, increasing surface area exposure. Pass an anti-static gun (zerostat) over the weighing boat before dispensing.

  • Transfer: Weigh the required mass quickly using a non-metallic spatula (to avoid trace metal-catalyzed oxidation) and immediately seal the reaction vessel with a rubber septum.

Protocol 2: Self-Validating Purity Assay (HPLC-DAD)

Objective: Verify the absence of quinone degradants before executing critical synthetic steps.

  • Sample Prep: Dissolve 1 mg of the handled compound in 1 mL of anhydrous, degassed Acetonitrile (HPLC grade).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Dual-Wavelength Validation: Monitor the eluent simultaneously at 254 nm (aromatic core) and 280–320 nm (quinone absorption region).

  • Self-Validation Check: If the baseline at 280 nm is flat and the purity at 254 nm is >98%, your handling protocol was successful. If a broad peak appears at 280 nm at a shorter retention time than the main peak, moisture/light degradation has occurred, and the batch must be recrystallized (typically from hot toluene/hexane).

Workflow Step1 1. Storage -20°C Argon Purged Amber Vial Step2 2. Equilibration Warm to Room Temp Keep Sealed Step1->Step2 Step3 3. Inert Handling Glovebox / Schlenk Static Eliminator Step2->Step3 Step4 4. Validation HPLC-DAD Assay Check 280nm Step3->Step4 Step4->Step1 Purity <98% (Recrystallize) Step5 5. Execution Proceed with Synthesis Step4->Step5 Purity >98%

Self-validating workflow for inert handling and purity verification.

References

  • [1] NextSDS. "7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • [3] Mas, S., et al. (2011). "Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools." Talanta, 83(4), 1134-46. Available at:[Link]

  • [2] Zakon, Y., Halicz, L., & Gelman, F. (2013). "Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols." Environmental Science & Technology, 47(24), 14147–14153. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Bromo- and 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure, present in a variety of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure, present in a variety of biologically active compounds. The strategic functionalization of this core moiety is paramount for the modulation of pharmacological properties. This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol and 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol. Understanding the nuanced differences in their chemical behavior is crucial for efficient reaction design and the synthesis of novel molecular entities.

Executive Summary: A Tale of Two Halogens

The primary distinction in the reactivity of these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates their suitability for various transformations, particularly in palladium-catalyzed cross-coupling reactions where the oxidative addition of the aryl halide to the metal center is often the rate-determining step. Consequently, the bromo-derivative is generally more reactive and often requires milder reaction conditions. Conversely, the higher electronegativity of chlorine can influence the electron density of the aromatic ring, which can be a factor in nucleophilic aromatic substitution reactions.

Comparative Analysis of Reactivity

The utility of 7-bromo- and 7-chloro-2,3-dihydro-1,4-benzodioxin-6-ol as synthetic intermediates is largely defined by their performance in three main classes of reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions involving the phenolic hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1][2]

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of biaryl structures. The bromo-derivative is expected to undergo Suzuki-Miyaura coupling under milder conditions and with a broader range of boronic acids and catalyst systems compared to the chloro-analog. The chloro-derivative will likely require more forcing conditions, such as higher temperatures and the use of more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[3]

Buchwald-Hartwig Amination: For the synthesis of arylamines, the bromo-derivative is again the more reactive partner. Standard catalyst systems will likely prove effective for the amination of the bromo-compound, while the chloro-derivative may necessitate the use of specialized, highly active catalysts and ligands to achieve comparable yields.[3]

Table 1: Predicted Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol7-Chloro-2,3-dihydro-1,4-benzodioxin-6-olRationale
Suzuki-Miyaura Coupling Higher reactivity, milder conditionsLower reactivity, requires more forcing conditions and specialized ligandsWeaker C-Br bond facilitates oxidative addition.
Buchwald-Hartwig Amination Higher reactivity, broader catalyst scopeLower reactivity, requires highly active catalyst systemsWeaker C-Br bond facilitates oxidative addition.
Sonogashira Coupling Higher reactivityLower reactivityWeaker C-Br bond facilitates oxidative addition.
Heck Coupling Higher reactivityLower reactivityWeaker C-Br bond facilitates oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order in SNAr can be F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through its inductive effect. However, for SNAr to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups, which are not present in the title compounds. Therefore, SNAr reactions with these substrates are generally challenging.

Reactions of the Phenolic Hydroxyl Group

The reactivity of the hydroxyl group in both compounds is expected to be similar, as the electronic influence of the para-halogen is modest. Both the bromo- and chloro-derivatives can readily undergo O-alkylation and O-acylation reactions.

Williamson Ether Synthesis: This classic method for ether formation involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction is generally efficient for both compounds, with the choice of base and solvent being key parameters.[4][5][6][7][8]

Esterification: Ester formation can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic conditions, or through the use of coupling agents like DCC with DMAP (Steglich esterification) for milder conditions.[9][10][11][12][13][14]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Suzuki_Miyaura_Bromo A 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol F 7-Aryl-2,3-dihydro-1,4-benzodioxin-6-ol A->F B Arylboronic Acid B->F C Pd(PPh3)4 Na2CO3 (aq) C->F Catalyst/Base D Toluene/Ethanol D->F Solvent E Heat (e.g., 80-100 °C) E->F Condition

Caption: Workflow for Suzuki-Miyaura Coupling of the Bromo-derivative.

Materials:

  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • 2 M Aqueous sodium carbonate (2.0 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol, the arylboronic acid, and Pd(PPh₃)₄.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the toluene and ethanol, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol

Buchwald_Hartwig_Chloro A 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol G 7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol derivative A->G B Amine B->G C Pd2(dba)3 XPhos C->G Catalyst/Ligand D NaOtBu D->G Base E Toluene or Dioxane E->G Solvent F Heat (e.g., 100-120 °C) F->G Condition

Caption: Workflow for Buchwald-Hartwig Amination of the Chloro-derivative.

Materials:

  • 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-ol (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add 7-chloro-2,3-dihydro-1,4-benzodioxin-6-ol, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Williamson Ether Synthesis

Williamson_Ether_Synthesis A 7-Halo-2,3-dihydro-1,4-benzodioxin-6-ol E 7-Halo-6-alkoxy-2,3-dihydro-1,4-benzodioxin A->E B Base (e.g., NaH, K2CO3) B->E C Solvent (e.g., DMF, Acetone) C->E D Alkyl Halide (R-X) D->E

Caption: General workflow for Williamson Ether Synthesis.

Materials:

  • 7-Halo-2,3-dihydro-1,4-benzodioxin-6-ol (1.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol) or Potassium carbonate (2.0 mmol)

  • Anhydrous DMF or Acetone (10 mL)

  • Alkyl halide (1.1 mmol)

Procedure:

  • To a solution of 7-halo-2,3-dihydro-1,4-benzodioxin-6-ol in the chosen anhydrous solvent, add the base portion-wise at 0 °C (for NaH) or at room temperature (for K₂CO₃).

  • Stir the mixture for 30-60 minutes.

  • Add the alkyl halide dropwise and allow the reaction to warm to room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

The choice between 7-bromo- and 7-chloro-2,3-dihydro-1,4-benzodioxin-6-ol as a synthetic precursor is a critical decision that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers superior reactivity, often leading to higher yields under milder conditions. The chloro-derivative, while more cost-effective, typically requires more robust and specialized catalytic systems. For reactions involving the phenolic hydroxyl group, both compounds exhibit comparable reactivity. A thorough understanding of these reactivity profiles will empower researchers to design more efficient and successful synthetic routes in their drug discovery and development endeavors.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • BenchChem. (2025). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Francis Academic Press. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.).
  • SynArchive. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (2023).
  • PMC. (2023).
  • YouTube. (2023).
  • Organic Syntheses. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • Canadian Science Publishing. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Reactivity of Haloselenophenes.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Reactivity of Haloselenophenes.
  • BenchChem. (2025). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Reactivity of Haloselenophenes.
  • BenchChem. (2025). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • Wikipedia. (2023).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • TIGP. (n.d.). Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Radical Substitution Reactions Substitution by the SRN1 Mechanism.
  • PMC. (2024).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Reactivity of Haloselenophenes.

Sources

Comparative

Mass spectrometry (LC-MS) validation of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

An objective guide to the analytical validation of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol by liquid chromatography-mass spectrometry (LC-MS), with a comparative analysis of alternative methods. This document is intende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to the analytical validation of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol by liquid chromatography-mass spectrometry (LC-MS), with a comparative analysis of alternative methods. This document is intended for researchers, scientists and drug development professionals.

Introduction

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a halogenated phenolic compound whose precise and accurate quantification is essential for understanding its pharmacokinetic, toxicological and metabolic profiles in preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity and throughput.

This guide provides a comprehensive, experience-based protocol for the validation of an LC-MS/MS method for the determination of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol in a biological matrix (e.g. human plasma). We will explore the rationale behind the experimental choices, from mass spectrometry tuning to chromatographic separation, and present a complete set of validation experiments according to regulatory standards. In addition, we will compare the performance of LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a broader perspective on analytical strategy.

Section 1: LC-MS/MS Method Development and Optimization

The foundation of any reliable quantitative analysis is a robust and well-optimized method. The following steps describe the logical flow for developing a selective and sensitive LC-MS/MS method for the target analyte.

Rationale for LC-MS/MS Selection

For a moderately polar and non-volatile molecule such as 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol, LC-MS/MS is the ideal choice. The technique directly analyses the compound in the liquid phase, avoiding the need for chemical derivatisation, which is often required in GC-MS to increase volatility. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimising the risk of interference from endogenous matrix components.

Step 1: Mass Spectrometry Tuning and Optimization

The first step is to determine the optimal mass spectrometric parameters for the analyte. This is achieved by direct infusion of a standard solution (approx. 100-500 ng/mL in methanol or acetonitrile) into the mass spectrometer.

  • Ionisation Mode Selection: Due to the presence of a hydroxyl group, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol is expected to readily deprotonate. Therefore, Electrospray Ionisation (ESI) in negative mode is the logical choice to generate the deprotonated precursor ion [M-H]⁻.

  • MRM Transition Identification:

    • Precursor Ion (Q1): A full scan analysis in Q1 will identify the [M-H]⁻ ion. The monoisotopic mass of the compound (C₈H₇BrO₃) is approximately 230.96 g/mol . The precursor ion to be targeted will therefore be m/z 230.0.

    • Product Ion (Q3): The precursor ion is then subjected to Collision-Induced Dissociation (CID) in the collision cell (Q2). A product ion scan is performed to identify stable, high-intensity fragment ions. These fragments result from the characteristic cleavage of the parent molecule.

    • Parameter Optimisation: Key parameters such as collision energy (CE) and declustering potential (DP) are systematically optimised to maximise the intensity of the selected MRM transition. The transition that gives the highest, most stable signal is chosen for quantification, with a second transition used for confirmation.

Step 2: Chromatographic Separation

The aim of chromatography is to separate the analyte from other matrix components to minimise ion suppression and ensure accurate quantification.

  • Column selection: A reversed-phase column, such as a C18 or Phenyl-Hexyl, is suitable for retaining a moderately polar compound like our analyte. A column with a particle size of less than 2 µm (UHPLC) is preferred for high resolution and speed.

  • Mobile Phase Selection:

    • Aqueous phase (A): Water with a small amount of acid (e.g. 0.1% formic acid) or base (e.g. 5 mM ammonium formate). For ESI negative mode, a slightly basic or neutral pH is often beneficial for ionisation efficiency.

    • Organic phase (B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and better peak shape.

  • Elution Gradient: A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic phase, is used to ensure that the analyte is eluted with a sharp peak shape and is well separated from early eluting matrix components.

Section 2: Comprehensive Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocol described here is based on guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Evaluation cluster_report Phase 4: Reporting prep_standards Prepare Calibration Standards & QCs run_linearity Linearity Run (Calibrators) prep_standards->run_linearity run_accuracy Accuracy & Precision Runs (QCs) prep_standards->run_accuracy prep_matrix Prepare Blank Matrix Samples run_selectivity Selectivity Run (Blank Matrix) prep_matrix->run_selectivity eval_linearity Evaluate R² and Range run_linearity->eval_linearity eval_accuracy Calculate %Bias and %RSD run_accuracy->eval_accuracy eval_stability Assess Stability (Freeze-Thaw, Bench-Top) run_accuracy->eval_stability eval_selectivity Check for Interferences run_selectivity->eval_selectivity report Final Validation Report eval_linearity->report eval_accuracy->report eval_selectivity->report eval_stability->report

Caption: Overall workflow for LC-MS method validation.

Detailed Validation Experiments

1. Selectivity and Specificity

  • Protocol: Six different batches of blank human plasma are processed and analysed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard (IS).

  • Acceptance criteria: The response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).

2. Linearity, Range and Sensitivity

  • Protocol: A calibration curve consisting of a blank, a zero standard and at least six non-zero concentration levels is prepared and analysed. The curve is plotted as the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for LLOQ).

ParameterResultAcceptance Criteria
Calibration range 1 - 1000 ng/mLDefines the working range
Regression model Linear, 1/x² weightingBest fit for heteroscedastic data
Correlation coefficient (r²) > 0.995≥ 0.99
LLOQ 1 ng/mLSignal-to-noise > 10
LOD 0.3 ng/mLSignal-to-noise > 3

3. Accuracy and Precision

  • Protocol: Replicate analyses (n=6) of quality control (QC) samples at a minimum of three concentration levels (low, medium, high) are performed on the same day (intra-day) and on three different days (inter-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (%RSD) should not exceed 15%.

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%Bias)Intra-Day Precision (%RSD)Inter-Day Accuracy (%Bias)Inter-Day Precision (%RSD)
Low 3-2.5%5.8%-4.1%7.2%
Medium 1001.8%3.2%0.9%4.5%
High 8003.1%2.1%2.5%3.3%

4. Matrix Effect

  • Protocol: The peak response of an analyte spiked into a post-extraction blank matrix is compared to the response of a pure solution of the analyte. This assesses the degree of ion suppression or enhancement caused by the matrix.

  • Acceptance Criteria: The RSD of the matrix factor across different lots of matrix should be ≤ 15%.

5. Stability

  • Protocol: The stability of the analyte is assessed in the biological matrix under various storage and handling conditions, including freeze-thaw cycles (e.g. three cycles from -80°C to room temperature), short-term bench-top stability (e.g. 4 hours at room temperature) and long-term storage (-80°C).

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Section 3: Comparative Analysis: LC-MS vs. GC-MS

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable, albeit more complex, alternative. The choice between the two depends fundamentally on the physicochemical properties of the analyte and the specific requirements of the study.

Method_Selection_Logic start Analyte: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol volatility_check Is the analyte volatile & thermally stable? start->volatility_check lcms_path LC-MS/MS (Direct Analysis) volatility_check->lcms_path No derivatization Derivatization Step: (e.g., Silylation) volatility_check->derivatization Yes conclusion_lcms Preferred Method: Higher throughput, less sample prep lcms_path->conclusion_lcms gcms_path GC-MS (Requires Derivatization) conclusion_gcms Alternative Method: Useful for orthogonal confirmation gcms_path->conclusion_gcms derivatization->gcms_path

Caption: Decision logic for choosing between LC-MS and GC-MS.

Key Decision-Making Criteria
  • Volatility and Thermal Stability: This is the most critical factor. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, being a phenol, has low volatility and would require a derivatisation step (e.g. silylation with BSTFA) to block the polar hydroxyl group and make it suitable for GC analysis. This adds a step to sample preparation, increasing time and potential for variability.

  • Sensitivity and Selectivity: Both techniques offer excellent sensitivity and selectivity when operated in selected ion monitoring (SIM) or MRM mode. However, LC-MS/MS often achieves lower limits of detection for this class of compounds without derivatisation.

  • Sample Throughput: LC-MS/MS methods, particularly with UHPLC, typically have shorter run times (2-5 minutes) compared to GC-MS (10-20 minutes), allowing for higher sample throughput.

  • Matrix compatibility: LC-MS is generally more tolerant of complex biological matrices. The derivatisation reagents used in GC can sometimes react with matrix components, leading to interfering peaks.

FeatureLC-MS/MSGC-MS
Derivatisation Not requiredRequired (e.g. silylation)
Sample Throughput HighModerate
Selectivity Very high (MRM)High (SIM/MS)
Sensitivity ExcellentGood to excellent (depends on derivatisation)
Robustness HighModerate (inlet can be prone to contamination)
Primary Use Case Broad range of polar and non-polar compoundsVolatile and semi-volatile compounds

Conclusion

The LC-MS/MS method described in this guide provides a robust, sensitive and selective approach for the quantification of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol in biological matrices. The comprehensive validation protocol ensures that the method meets the stringent requirements for regulated bioanalysis, providing reliable data for pharmacokinetic and toxicological assessments.

While GC-MS is a powerful analytical tool, its application to this particular analyte is hampered by the need for chemical derivatisation. Therefore, LC-MS/MS is the superior technique for this application, offering a more direct, rapid and high-throughput analytical solution. The choice of analytical method should always be guided by the physicochemical properties of the analyte and the overall objectives of the study.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

Validation

FT-IR spectroscopy comparative analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

An Expert's Guide to the Comparative FT-IR Analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol Executive Summary This guide provides a detailed comparative analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol using Four...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Comparative FT-IR Analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol

Executive Summary

This guide provides a detailed comparative analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for using FT-IR as a tool for structural verification and quality control by comparing the target molecule to its non-brominated analogue, 2,3-dihydro-1,4-benzodioxin-6-ol. We will explore the underlying principles, present a robust experimental protocol, and dissect the resulting spectra to highlight the specific vibrational signatures imparted by the key functional groups, with a particular focus on the influence of the bromine substituent.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol is a substituted benzodioxin derivative, a class of heterocyclic compounds that are scaffolds in numerous pharmacologically active agents. The precise arrangement of substituents on the aromatic ring is critical for biological activity, making unambiguous structural confirmation a cornerstone of synthesis and quality assurance.

FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for this purpose.[1] It provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation, which excites the vibrational modes of a molecule's chemical bonds.[1] By analyzing the frequencies and intensities of these absorptions, we can identify the functional groups present, such as the hydroxyl (-OH), ether (C-O-C), and carbon-bromine (C-Br) bonds, and confirm the integrity of the molecular structure.

This guide's core objective is to demonstrate how a comparative FT-IR analysis against a known standard—in this case, the parent compound without the bromine atom—can provide a higher level of confidence in compound identity and purity.

Foundational Principles: Why ATR-FT-IR?

For the analysis of solid powders, which is a common form for pharmaceutical intermediates, Attenuated Total Reflection (ATR) has become the dominant FT-IR sampling technique.[2][3] Unlike traditional transmission methods that require laborious sample preparation (e.g., KBr pellets), ATR allows for direct analysis of the solid sample with minimal preparation.[3]

The principle relies on an internal reflection element, typically a high-refractive-index crystal like diamond, upon which the sample is placed. The infrared beam is directed through the crystal and creates an evanescent wave that penetrates a few microns into the sample at the points of contact.[3] This interaction is sufficient to generate a high-quality absorption spectrum that is representative of the bulk material. This methodological choice enhances reproducibility, minimizes sample-to-sample variability, and significantly accelerates the analytical workflow.

Experimental Design: A Self-Validating Protocol

The trustworthiness of any spectral data hinges on a meticulously executed and well-documented experimental protocol. The following procedure is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials & Instrumentation
  • Analyte: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (Purity ≥ 98%)

  • Comparator: 2,3-dihydro-1,4-benzodioxin-6-ol (Purity ≥ 98%)

  • Spectrometer: A Fourier Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Ancillary: Isopropanol, lint-free wipes.

Step-by-Step Experimental Protocol
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe dampened with isopropanol. Record a "clean crystal" spectrum to verify that no residues from previous samples remain.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. The instrument software will automatically subtract this from the sample spectrum.

    • Parameters: Co-add 32 scans at a spectral resolution of 4 cm⁻¹.[4]

  • Sample Application: Place a small amount of the 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹.[4][5]

  • Data Processing: After acquisition, perform automated baseline correction and normalization using the spectrometer software. This ensures that spectra can be accurately compared.

  • Repeat for Comparator: Repeat steps 2 through 6 for the comparator compound, 2,3-dihydro-1,4-benzodioxin-6-ol.

The workflow for this protocol is illustrated in the diagram below.

FT_IR_Workflow Start Start Prep Clean ATR Crystal (Isopropanol) Start->Prep Background Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) Prep->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure AcquireSample Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) Pressure->AcquireSample Process Data Processing (Baseline Correction, Normalization) AcquireSample->Process Analyze Spectral Analysis & Comparison Process->Analyze End End Analyze->End

Caption: Experimental workflow for ATR-FT-IR analysis.

Spectral Analysis: A Tale of Two Molecules

The key to this analysis is understanding how the addition of a bromine atom to the aromatic ring alters the molecule's vibrational properties. The diagram below illustrates the structures of the two molecules under comparison.

Molecular_Structures cluster_0 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol cluster_1 2,3-dihydro-1,4-benzodioxin-6-ol (Comparator) mol1 mol2

Caption: Structures of the analyte and its non-brominated comparator.

The FT-IR spectrum can be divided into several key regions, each providing specific structural information.

The O-H and C-H Stretching Region (3600 - 2800 cm⁻¹)
  • Phenolic O-H Stretch: Both molecules will exhibit a strong, broad absorption band centered around 3500-3300 cm⁻¹.[6] This broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The position and shape of this band should be very similar for both compounds, as the bromine atom is not directly involved in the hydrogen bonding.

  • Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of C-H bonds where the carbon is part of the aromatic ring.[7]

  • Aliphatic C-H Stretch: Sharp, medium-intensity peaks will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). These correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethylenedioxy (-O-CH₂-CH₂-O-) part of the dioxin ring.

The Fingerprint Region (1700 - 600 cm⁻¹)

This region is rich with complex vibrational information and is uniquely sensitive to the overall molecular structure.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Both compounds will show several sharp bands in this region, characteristic of the benzene ring.[8][9] The substitution pattern on the ring influences the exact position and relative intensities of these peaks. The introduction of the heavy bromine atom is expected to cause subtle shifts in these frequencies compared to the parent compound.

  • Asymmetric C-O-C Ether Stretching (1300 - 1200 cm⁻¹): A very strong, prominent band is expected in this region, corresponding to the asymmetric stretching of the Ar-O-C linkage.[10] This is a defining feature of aromatic ethers and should be present in both spectra.

  • Symmetric C-O-C Ether Stretching (1100 - 1000 cm⁻¹): A second, typically less intense, C-O stretching band from the ether linkages of the dioxin ring should appear here.[11]

  • C-Br Stretching (below 1000 cm⁻¹): This is the key differentiating peak. The spectrum of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol will exhibit a distinct absorption in the lower frequency range of the fingerprint region that is absent in the comparator. The C-Br stretch for aromatic bromides typically appears in the 1070-1030 cm⁻¹ range, although it can be lower and is often coupled with other vibrations. Its presence is a direct confirmation of successful bromination.

Quantitative Data Summary & Comparative Table

The following table summarizes the expected key vibrational frequencies and provides a direct comparison.

Wavenumber (cm⁻¹)Vibrational AssignmentComparative Notes: Impact of Bromination
3500 - 3300 O-H stretch (phenolic, H-bonded)Strong, broad band. Expected to be nearly identical in both compounds.
3100 - 3000 Aromatic C-H stretchWeak to medium sharp peaks. Minor shifts in position and intensity may occur.
2950 - 2850 Aliphatic C-H stretch (dioxin ring)Medium sharp peaks. Expected to be highly similar in both compounds.
1600 - 1450 Aromatic C=C ring stretchMultiple sharp bands. Subtle shifts are expected due to the mass and electronic effect of Br.
1300 - 1200 Asymmetric Ar-O-C stretchStrong, characteristic band. Position may be slightly shifted by the Br substituent.
~1050 Symmetric C-O-C stretchMedium intensity band.
< 1000 C-Br stretchPresent only in 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. This is the definitive peak confirming the presence of the bromine atom.

Application in Quality Control and Reaction Monitoring

Beyond simple identification, this comparative FT-IR method is a powerful tool for process and quality control:

  • Confirmation of Synthesis: By comparing the FT-IR spectrum of a crude reaction product to the starting material (2,3-dihydro-1,4-benzodioxin-6-ol), the appearance of the C-Br stretch and the shifts in the aromatic region can confirm the successful bromination reaction.

  • Purity Assessment: The absence of peaks corresponding to starting materials or potential side-products in the final product's spectrum provides a quick assessment of purity. For instance, the absence of a C-H out-of-plane bending mode corresponding to a different substitution pattern can indicate high regioselectivity.

  • Isomer Differentiation: Positional isomers (e.g., 5-Bromo vs. 7-Bromo) will exhibit unique fingerprint regions. Comparing a production batch to a certified reference standard of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol can rapidly detect isomeric impurities.

Conclusion

FT-IR spectroscopy, when applied in a comparative framework, offers an exceptionally detailed and reliable method for the structural analysis of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. By leveraging the speed and simplicity of the ATR technique and comparing the analyte's spectrum against its non-brominated parent compound, researchers can move beyond simple functional group identification to a more nuanced understanding of the molecule's structure. The presence of the C-Br vibrational mode, coupled with subtle shifts in the aromatic fingerprint region, provides a definitive and multi-faceted confirmation of identity, making this approach an indispensable tool in both synthetic chemistry and pharmaceutical quality control.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Monda, K., McKenna, T., Fountain, W., & Lamar, M. (2021). FT-IR ATR Spectroscopy. Bio-protocol, 11(13), e4078.
  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Bruker. (n.d.). Application Note AN # 59 Identification of brominated flame retardants in polymers.
  • University of California, Davis. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2.
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
  • Oriental Journal of Chemistry. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. 28(2), 1037-1044.
  • Shimadzu. (2005). FTIR flame-retardants News 01/2005en.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • ACS Catalysis. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. 6(3), 1583-1589.
  • Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
  • Journal of the Arkansas Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.
  • SciSpace. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.
  • SciELO. (2019). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • BenchChem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.

Sources

Comparative

A Technical Guide to the Comparative Steric Hindrance of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol Analogs

Abstract This guide provides a comprehensive framework for the comparative analysis of steric hindrance in a series of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol analogs. In drug discovery and development, understanding th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of steric hindrance in a series of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol analogs. In drug discovery and development, understanding the three-dimensional arrangement of atoms within a molecule and its influence on intermolecular interactions is paramount. Steric hindrance, a key determinant of molecular recognition and reactivity, can significantly impact a compound's pharmacological profile. This document outlines both computational and experimental methodologies to quantify and compare the steric bulk of rationally selected analogs, offering researchers a robust protocol for structure-activity relationship (SAR) studies.

Introduction: The Significance of Steric Hindrance in Drug Design

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific analog, 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol, presents a unique substitution pattern with a bromine atom and a hydroxyl group on the benzene ring. Modifications to this core structure, particularly at the 6- and 7-positions, can profoundly alter the molecule's interaction with biological targets. Steric hindrance, arising from the spatial arrangement of these substituents, can govern binding affinity, selectivity, and metabolic stability.

This guide will focus on a systematic comparison of steric hindrance among a curated set of analogs of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol. By providing a detailed protocol for both in silico and experimental evaluation, we aim to equip researchers with the tools to make informed decisions in the lead optimization process.

Selection of Analogs for Comparative Study

To conduct a meaningful comparative analysis, a series of analogs with systematic variations in steric bulk at the 6- and 7-positions is proposed. The parent compound is 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol.

Table 1: Proposed Analogs for Steric Hindrance Comparison

Compound IDR6 SubstituentR7 SubstituentRationale for Inclusion
Parent -OH-BrReference compound
Analog 1 -OCH₃-BrIncreased bulk at the 6-position (methoxy vs. hydroxyl)
Analog 2 -OH-IIncreased bulk at the 7-position (iodine vs. bromine)
Analog 3 -O-iPr-BrSignificantly increased bulk at the 6-position (isopropoxy)
Analog 4 -OH-CH₃Introduction of an alkyl group at the 7-position
Analog 5 -NH₂-BrAlteration of electronics and potential for H-bonding

This selection allows for a systematic evaluation of how changes in substituent size and nature at two key positions influence the overall steric profile of the molecule.

Computational Assessment of Steric Hindrance

Computational chemistry offers a powerful and cost-effective approach to predict and quantify steric parameters. We will focus on two primary methods: the calculation of steric descriptors and the analysis of reaction kinetics through computational modeling.

Calculation of Steric Descriptors

Several computational parameters can be used to quantify the steric bulk of a molecule or substituent. These descriptors provide a numerical basis for comparison.

  • A-Values: These values quantify the steric demand of a substituent based on the axial-equatorial equilibrium of a substituted cyclohexane. While not directly applicable to an aromatic system, they provide a general measure of a substituent's bulk.[1][2][3]

  • Tolman Cone Angle (θ): Originally developed for phosphine ligands, the concept can be adapted to measure the solid angle occupied by a substituent.[4][5][6]

  • Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around a defined atomic center that is occupied by a particular ligand or substituent.[7]

Table 2: Predicted Steric Parameters for Proposed Analogs

Compound IDR6 SubstituentR7 SubstituentPredicted A-Value (kcal/mol)Predicted Tolman Cone Angle (θ, degrees)Predicted %Vbur
Parent -OH-Br0.87To be calculatedTo be calculated
Analog 1 -OCH₃-Br0.6To be calculatedTo be calculated
Analog 2 -OH-I0.46To be calculatedTo be calculated
Analog 3 -O-iPr-Br1.1To be calculatedTo be calculated
Analog 4 -OH-CH₃1.74To be calculatedTo be calculated
Analog 5 -NH₂-Br1.6To be calculatedTo be calculated
Note: A-values are for the respective substituents on a cyclohexane ring and are provided for general comparison of bulk. Tolman Cone Angle and %Vbur would be calculated based on the optimized geometries of the analogs.
Experimental Protocol: Computational Modeling

Objective: To calculate the Tolman Cone Angle and Percent Buried Volume for the proposed analogs.

Methodology:

  • Structure Preparation:

    • Build the 3D structures of the parent compound and all analogs using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Geometry Optimization:

    • Perform geometry optimization for each structure using Density Functional Theory (DFT) calculations. A common functional and basis set for such molecules is B3LYP/6-31G(d,p). This step is crucial to obtain the lowest energy conformation.

  • Tolman Cone Angle Calculation:

    • Define a pseudo-metal center at a standard distance (e.g., 2.28 Å) from the atom to which the substituent is attached.

    • Use software or custom scripts to calculate the angle of a cone, with the pseudo-metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the substituent.[4][5][6]

  • Percent Buried Volume Calculation:

    • Define a sphere of a given radius (e.g., 3.5 Å) centered on the atom of interest (e.g., C6 or C7).

    • Utilize software such as SambVca or Morfeus to calculate the percentage of this sphere's volume that is occupied by the atoms of the substituent.[7][8][9]

computational_workflow cluster_0 Computational Analysis 3D_Structure Build 3D Structures Optimization Geometry Optimization (DFT) 3D_Structure->Optimization Steric_Parameters Calculate Steric Parameters Optimization->Steric_Parameters Tolman_Angle Tolman Cone Angle (θ) Steric_Parameters->Tolman_Angle Buried_Volume Percent Buried Volume (%Vbur) Steric_Parameters->Buried_Volume Data_Analysis Comparative Data Analysis Tolman_Angle->Data_Analysis Buried_Volume->Data_Analysis

Caption: Workflow for the computational assessment of steric hindrance.

Experimental Validation of Steric Effects

While computational methods provide valuable predictions, experimental validation is crucial for confirming the influence of steric hindrance on chemical reactivity. Kinetic studies of reactions sensitive to steric effects can provide quantitative data for comparison.

Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol scaffold in nucleophilic aromatic substitution (SNAr) reactions can be highly sensitive to the steric environment around the reaction center. By measuring the reaction rates of the parent compound and its analogs with a common nucleophile, we can infer the relative steric hindrance.[10][11][12]

Proposed Reaction: Reaction of the hydroxyl group (or its corresponding phenoxide) with a bulky electrophile, or substitution of the bromine atom with a suitable nucleophile. For this guide, we will focus on the reaction of the phenoxide with a sterically demanding electrophile.

Experimental Protocol: Kinetic Analysis

Objective: To determine the second-order rate constants for the reaction of the phenoxide of the parent compound and its analogs with a sterically hindered electrophile.

Materials:

  • Parent compound and synthesized analogs

  • A strong, non-nucleophilic base (e.g., sodium hydride) to generate the phenoxide

  • A sterically demanding electrophile (e.g., 2,4,6-tri-tert-butylbenzoyl chloride)

  • Anhydrous, aprotic solvent (e.g., THF or DMF)

  • UV-Vis spectrophotometer or HPLC for monitoring reaction progress

Methodology:

  • Preparation of Phenoxides: In an inert atmosphere (e.g., under argon), dissolve a known concentration of the benzodioxin analog in the anhydrous solvent. Add a slight excess of the base and stir until the phenoxide is formed.

  • Kinetic Runs:

    • Equilibrate the phenoxide solution to a constant temperature in a cuvette or reaction vessel.

    • Initiate the reaction by adding a known concentration of the electrophile.

    • Monitor the disappearance of the phenoxide or the appearance of the product over time using UV-Vis spectrophotometry or by taking aliquots at regular intervals for HPLC analysis.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of one reactant), the natural logarithm of the reactant concentration versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the reactant in excess.

    • Compare the second-order rate constants for the parent compound and its analogs. A lower rate constant indicates greater steric hindrance.

experimental_workflow cluster_1 Experimental Validation Phenoxide_Formation Phenoxide Formation Kinetic_Run Kinetic Run with Electrophile Phenoxide_Formation->Kinetic_Run Monitoring Reaction Monitoring (UV-Vis/HPLC) Kinetic_Run->Monitoring Data_Analysis Data Analysis (Rate Constants) Monitoring->Data_Analysis Comparison Comparative Analysis of Steric Effects Data_Analysis->Comparison

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol
© Copyright 2026 BenchChem. All Rights Reserved.